molecular formula C10H18N2O3 B13726659 Methyl 4-isobutyrylpiperazine-2-carboxylate

Methyl 4-isobutyrylpiperazine-2-carboxylate

Cat. No.: B13726659
M. Wt: 214.26 g/mol
InChI Key: WGHILXCZJYFKJB-UHFFFAOYSA-N
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Description

Methyl 4-isobutyrylpiperazine-2-carboxylate is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-isobutyrylpiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with isobutyryl chloride and methanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:

    Starting Materials: Piperazine, Isobutyryl chloride, Methanol

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

    Procedure: Piperazine is dissolved in methanol, and isobutyryl chloride is added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isobutyrylpiperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Methyl 4-isobutyrylpiperazine-2-carboxylate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperazine moieties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers use it to study the biological activity of piperazine derivatives and their potential therapeutic effects.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-isobutyrylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active piperazine derivative, which then exerts its effects through binding to target proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-boc-piperazine-2-carboxylate: Another piperazine derivative with similar structural features but different functional groups.

    4-Methylpyrrole-2-carboxylic acid: A compound with a similar carboxylate group but different ring structure.

Uniqueness

Methyl 4-isobutyrylpiperazine-2-carboxylate is unique due to its specific combination of the piperazine ring and isobutyryl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and organic synthesis.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 4-(2-methylpropanoyl)piperazine-2-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-7(2)9(13)12-5-4-11-8(6-12)10(14)15-3/h7-8,11H,4-6H2,1-3H3

InChI Key

WGHILXCZJYFKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCNC(C1)C(=O)OC

Origin of Product

United States

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